6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione

NFAT inhibition Immunosuppression Transcription reporter assay

6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione (CAS 635698-34-9) is a synthetic heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine-2,4-dione class. It features a dihydropyrrolo ring fused to a pyrimidine-dione core, with a benzyl substituent at the N-6 position.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 635698-34-9
Cat. No. B1519176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
CAS635698-34-9
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O
InChIInChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18)
InChIKeyHHPFBTNJYIYLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione (CAS 635698-34-9): Procurement Specification & Compound Class Identification


6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione (CAS 635698-34-9) is a synthetic heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine-2,4-dione class [1]. It features a dihydropyrrolo ring fused to a pyrimidine-dione core, with a benzyl substituent at the N-6 position. This scaffold has been explored for its ability to inhibit the nuclear factor of activated T cells (NFAT)-mediated transcription [1]. The compound is commercially available as a research chemical, typically supplied at purities of ≥95% or 97–98%, with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol . Its calculated physicochemical properties include a LogP of 1.72 and a topological polar surface area (TPSA) of 68.96 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity .

Why 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione Cannot Be Substituted by Generic Pyrrolopyrimidine-diones in NFAT-Targeted Research


Compounds within the pyrrolo[3,4-d]pyrimidine-2,4-dione class cannot be interchanged generically because small structural modifications at the N-6 position dictate dramatic shifts in NFAT-inhibitory potency [1]. The benzyl substituent of the target compound (designated 4b) provides a specific 5–10-fold improvement over quinazoline-2,4-dione analogs that lack the pyrrole ring, but replacement of benzyl with naphthyl yields analogs that are 10–100 times more potent still [1]. Therefore, simply selecting “a pyrrolopyrimidine-dione” without verifying the N-6 substituent introduces a potency uncertainty spanning three orders of magnitude, directly impacting the interpretability of immunosuppressive or anti-inflammatory assay results [1].

Head-to-Head Differentiation Evidence: 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione vs. Closest Structural Analogs


NFAT-β-Galactosidase Inhibition Potency: Benzyl-pyrrolopyrimidine-dione 4b Outperforms Quinazolinediones by 5–10-Fold

Compound 4b (6-benzyl-pyrrolo[3,4-d]pyrimidine-2,4-dione) inhibited NFAT-1-regulated β-galactosidase expression with an IC₅₀ of 0.26 µM, representing a 5–10-fold improvement over the quinazoline-2,4-dione analogs 1–3, which exhibited IC₅₀ values ranging from 1.3 to 4.4 µM [1].

NFAT inhibition Immunosuppression Transcription reporter assay

N-6 Substituent SAR: Naphthyl Replacement of Benzyl Increases NFAT Inhibitory Potency by 10–100-Fold

Within the same study, replacement of the N-6 benzyl group of 4b with naphthyl (analogs 4u–w) resulted in a 10–100-fold potency increase in the NFAT-β-galactosidase assay. The benzyl compound 4b thus represents a deliberate intermediate-potency control, approximately 10–100-fold less potent than its naphthyl and acenaphthyl congeners [1].

Structure–activity relationship N-6 substitution NFAT inhibitor optimization

Membrane Binding Affinity Correlates with Functional Potency, Validating the Jurkat Cell-Free Binding Assay as a Selectivity Surrogate

The displacement of radiolabeled high-affinity analog 4s from Jurkat T-cell membranes showed an excellent correlation with cellular IC₅₀ values for β-galactosidase inhibition across the compound series, including 4b [1]. While the exact Kᵢ of 4b in this binding assay was not separately tabulated in the available abstract, the concordance observed across the series supports the use of this radioligand filtration assay for rank-ordering analogs in compound procurement decisions.

Radioligand binding Jurkat cell membranes Target engagement

Physicochemical Differentiation: Calculated LogP of 1.72 Positions Compound 4b as a Moderately Lipophilic Probe Relative to Hydrophilic Core Scaffolds

The calculated partition coefficient (LogP) for 6-benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is 1.72, with a TPSA of 68.96 Ų . In contrast, the unsubstituted pyrrolo[3,4-d]pyrimidine-2,4-dione core (no benzyl group) has a predicted LogP below zero and a higher TPSA due to additional H-bond donors. The benzyl substituent thus increases lipophilicity by approximately 2 log units while maintaining a TPSA within the range associated with favorable membrane permeability and oral bioavailability .

Lipophilicity Drug-likeness Permeability

Commercial Purity Specification: 97–98% Assay Differentiates Research-Grade Material from Lower-Purity Industrial Batches

Authoritative vendor specifications list the purity of 6-benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione as 97% (Bidepharm, HPLC-verified) and 98% (Beyotime) [1]. Some suppliers market the compound at 95% purity, which may contain impurities that interfere with sensitive biochemical assays. The availability of a defined 97–98% high-purity grade is critical for reproducible enzyme inhibition experiments where even small amounts of structurally related impurities (e.g., de-benzylated or oxidized byproducts) could act as partial agonists or antagonists.

Quality control Purity specification Analytical chemistry

Patent-Documented Identity as a Synthetic Building Block: EP1552842 Lists the Compound as a Key Intermediate in Bicyclic Pyrimidine Synthesis

European Patent EP1552842 A1 (Kyowa Hakko Kogyo Co., Ltd.) explicitly lists 6-benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione as a synthetic intermediate at page/column 302 [1]. While the patent does not disclose biological data for this specific intermediate, its inclusion in a pharmaceutical patent establishes its utility as a chemically defined building block for the preparation of bioactive bicyclic pyrimidine derivatives, distinguishing it from analogs not referenced in patent literature.

Organic synthesis Process chemistry Patent analysis

Optimal Application Scenarios for 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione Based on Differentiation Evidence


NFAT Pathway Inhibition Studies Requiring a Moderate-Potency Reference Compound

Use compound 4b as a reference inhibitor in NFAT-β-galactosidase reporter assays when a potency window of 0.2–0.3 µM is desired—stronger than quinazolinediones (1.3–4.4 µM) but substantially weaker than naphthyl analogs (10–100× more potent) [1]. This intermediate potency allows researchers to monitor dose-dependent effects without saturating the assay at the lowest concentrations, an advantage when studying partial inhibition or synergy with other agents [1].

Structure–Activity Relationship (SAR) Campaigns Exploring N-6 Substituent Effects on NFAT Inhibition

Employ the 6‑benzyl derivative as the parent scaffold for systematic SAR studies at the N-6 position. Because the quantitative SAR landscape has been partially mapped—benzyl yields 0.26 µM, naphthyl yields ~0.003–0.026 µM—new analogs can be rapidly benchmarked against both the benzyl and naphthyl reference points using the same Jurkat T‑cell assay conditions [1].

Target Engagement Validation Using Radioligand Binding with Jurkat Cell Membranes

Procure compound 4b alongside its radiolabeled high-affinity congener 4s (when available) to validate target engagement in competitive binding experiments. The established correlation between membrane binding displacement and cellular IC₅₀ across the series [1] provides a robust framework for confirming that newly synthesized analogs interact with the same binding site, thereby reducing the risk of investing in compounds with non-specific cellular activity.

Synthetic Chemistry Programs Requiring a Definition-Certified Pyrrolopyrimidine-dione Building Block

Source this compound as a synthetic intermediate for the preparation of more complex bicyclic pyrimidine derivatives, leveraging its patent-documented role in EP1552842 [3]. The availability of batch-specific Certificates of Analysis showing ≥97% purity (HPLC) [REFS-3, REFS-4] ensures that the starting material is of sufficient quality for multi-step synthesis, reducing the need for re-purification and improving overall yield reproducibility.

Quote Request

Request a Quote for 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.